



Application Notes and Protocols for Detecting Thy-1 with sc-53116

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Compound of Interest

Compound Name: SC-53116 hydrochloride

Cat. No.: B137555

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These application notes provide detailed protocols and conditions for the detection of Thy-1 (also known as CD90) using the monoclonal antibody sc-53116 from Santa Cruz Biotechnology. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Thy-1 is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein expressed on the surface of various cell types, including neurons, thymocytes, hematopoietic stem cells, and fibroblasts.[1][2] It plays a role in cell adhesion, migration, and signaling. The sc-53116 antibody (clone OX7) is a mouse monoclonal IgG1 raised against the Thy-1 antigen of rat origin and is recommended for the detection of the Thy-1.1 antigenic determinant in mouse, rat, and human samples by Western Blot.[2][3][4]

Data Presentation

Antibody Specifications: sc-53116



Feature	Specification
Antibody Name	Thy-1 (OX7)
Catalog Number	sc-53116
Host Species	Mouse
Isotype	lgG1 kappa
Clonality	Monoclonal
Antigen	Thy-1 antigen of rat origin
Reactivity	Human, Mouse, Rat
Molecular Weight	25-37 kDa (due to glycosylation)
Positive Controls	CTLL-2 cell lysate (sc-2242), Rat brain extract (sc-2392), Mouse brain extract (sc-2253)

Data sourced from Santa Cruz Biotechnology datasheet for sc-53116.[2]

Recommended Western Blot Conditions

Parameter	Recommended Condition
Starting Dilution	1:200
Dilution Range	1:100 - 1:1000
Blocking Buffer	5% non-fat dry milk in TBST
Primary Antibody Incubation	1 hour at room temperature or overnight at 4°C
Secondary Antibody	HRP-conjugated anti-mouse IgG

These are general recommendations. Optimal conditions should be determined experimentally.

Experimental ProtocolsA. Lysate Preparation



- 1. For Adherent Cells: a. Grow cells to 80-90% confluency. b. Aspirate media and wash cells twice with ice-cold PBS. c. Add 1 ml of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) per 10 cm dish. d. Scrape cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration.
- 2. For Suspension Cells: a. Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4° C. b. Wash the cell pellet twice with ice-cold PBS. c. Resuspend the pellet in ice-cold RIPA buffer with inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4° C. f. Collect the supernatant and determine the protein concentration.
- 3. For Tissue: a. Excise tissue and immediately place it in ice-cold PBS. b. Mince the tissue on ice and homogenize in RIPA buffer with inhibitors using a Dounce or mechanical homogenizer. c. Incubate on ice for 1 hour. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration.

B. SDS-PAGE and Western Blotting

- Sample Preparation: Mix 20-40 μg of protein lysate with 4X Laemmli sample buffer and boil for 5 minutes.
- Electrophoresis: Load samples onto a 12% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
- Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour at 4°C.
- Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Dilute the sc-53116 antibody in blocking buffer (starting at 1:200) and incubate the membrane overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.



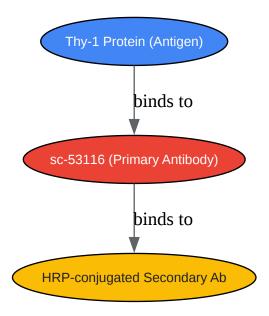
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated antimouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
- Imaging: Acquire the signal using a chemiluminescence imaging system.

Visualizations



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Caption: Western Blot workflow for Thy-1 detection.



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Caption: Antibody-antigen binding relationship.

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